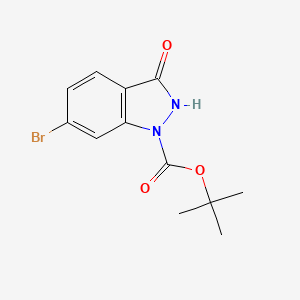

tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-bromo-3-oxo-2H-indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-6-7(13)4-5-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKQVQPENMQLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide (NBS)

The direct bromination of tert-butyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a two-step process. The indazole core is first synthesized via cyclization, followed by bromination at the 6-position.

-

Step 1: Indazole Core Formation

A copper(I)-mediated Ullmann coupling reaction constructs the indazole ring. Starting from 2-fluoro-6-bromobenzonitrile, hydrazine hydrate (10 equiv.) in ethanol at 343 K for 4 hours yields 6-bromo-1H-indazol-3-amine. The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. -

Step 2: Bromination at the 6-Position

N-Bromosuccinimide (1.1 equiv.) in acetic acid at 323 K selectively brominates the indazole derivative. The reaction is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol.

Mechanistic Insight : Bromination proceeds via electrophilic aromatic substitution (EAS), where the electron-rich C6 position is activated by the adjacent carbonyl group. The tert-butyl carbamate directs substitution ortho to itself, ensuring regioselectivity.

One-Pot Synthesis via Copper(I)-Mediated Cyclization

Reaction Design and Optimization

A one-pot method developed by PMC (2025) avoids intermediate isolation, enhancing efficiency. The protocol involves:

-

Starting Material : 2-Iodo-6-bromobenzyl bromide (1 equiv.)

-

Reagents : CuI (1 equiv.), 1,10-phenanthroline (1 equiv.), Cs₂CO₃ (2 equiv.) in anhydrous DMF at 353 K.

-

Procedure : Slow addition of di-tert-butyl hydrazodiformate (1 equiv.) via syringe pump over 7 hours, followed by stirring for 24 hours.

Advantages :

-

Eliminates purification of intermediates.

-

Tolerates electron-withdrawing groups (e.g., bromine).

Limitations :

-

Requires strict temperature control to prevent byproduct formation.

Protection of Pre-Brominated Indazole Derivatives

Synthesis of 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic Acid Followed by Boc Protection

This method prioritizes early bromination to avoid functional group incompatibility:

-

Step 1 : Bromination of 3-hydroxy-1H-indazole-4-carboxylic acid using bromine in acetic acid at 298 K.

-

Step 2 : Esterification with tert-butanol via Steglich esterification (DCC, DMAP) to introduce the Boc group.

Key Consideration : The carboxylic acid group necessitates protection before bromination to prevent side reactions.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Bromination | 70–75% | 95% | Moderate | High |

| One-Pot Copper Cyclization | 60% | 98% | High | Moderate |

| Pre-Brominated Protection | 50–55% | 90% | Low | Low |

Critical Observations :

-

The one-pot method offers superior purity but requires specialized equipment for controlled reagent addition.

-

Direct bromination balances yield and scalability, making it preferable for industrial applications.

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The keto group can be reduced to a hydroxyl group, or the compound can undergo oxidation to form more complex derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Oxidation and Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed:

Substitution Reactions: Substituted indazole derivatives.

Oxidation and Reduction Reactions: Hydroxy-indazole derivatives or oxidized indazole compounds.

Coupling Reactions: Biaryl or diaryl indazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The pathways involved may include inhibition of kinase enzymes, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

tert-Butyl 5-Bromo-1H-Indole-1-Carboxylate (CAS 182344-70-3)

Structural Differences :

- Core ring : Indole (one nitrogen atom) vs. indazole (two adjacent nitrogen atoms).

- Bromine position : Position 5 in indole vs. position 6 in indazole.

Impact on Properties : - Electronic effects : The indazole’s additional nitrogen increases electron deficiency, altering reactivity in substitution reactions.

- Hydrogen bonding : Indazole’s N–H group enables stronger hydrogen bonding compared to indole, affecting solubility and crystallinity.

Applications : Indole derivatives are common in drug discovery (e.g., serotonin analogs), while indazoles are explored for kinase inhibition .

tert-Butyl 6-Bromo-3,4-Dihydroquinoline-1(2H)-Carboxylate (CAS 1123169-45-8)

Structural Differences :

- Core ring: Partially saturated quinoline (one nitrogen) vs. fully aromatic indazole.

- Substituents: No 3-oxo group; bromine at position 4. Impact on Properties:

- Reactivity: The absence of the 3-oxo group limits participation in tautomerism or oxidation reactions. Applications: Dihydroquinoline derivatives are studied for antimalarial and anticancer activity .

tert-Butyl 3-Methyl-2-Substituted Indole Carboxylate ()

Structural Differences :

- Substituents : Methyl group at position 3 and a complex polycyclic amide side chain.

- No bromine or oxo group. Impact on Properties:

- Steric effects : The methyl group and bulky side chain reduce accessibility for electrophilic attack.

- NMR shifts : The 13C NMR of the carbamate carbonyl is reported at ~153 ppm, comparable to the target compound’s expected range .

Physicochemical and Reactivity Trends

Table 1: Comparative Analysis of Key Properties

| Compound Name | Core Structure | Bromine Position | Key Functional Groups | LogP* (Predicted) | Reactivity Notes |

|---|---|---|---|---|---|

| Target Compound | Indazole | 6 | 3-Oxo, tert-butyl carbamate | ~3.5 | High polarity; prone to tautomerism |

| tert-Butyl 5-Bromo-1H-Indole-1-Carboxylate | Indole | 5 | tert-butyl carbamate | ~4.0 | Lower solubility; stable to oxidation |

| tert-Butyl 6-Bromo-Dihydroquinoline | Dihydroquinoline | 6 | tert-butyl carbamate | ~3.8 | Flexible ring; moderate reactivity |

*LogP estimated using fragment-based methods.

Reactivity Insights :

- Bromine position : Para-substituted bromine (as in the target compound) may direct electrophilic substitution to position 4 or 7, whereas meta-substitution (e.g., in indole analogs) alters regioselectivity .

- 3-Oxo group : Enhances acidity of adjacent protons (e.g., N–H in indazole), facilitating deprotonation in basic conditions.

Biological Activity

tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, with the CAS number 1260888-89-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C12H13BrN2O3

Molecular Weight: 313.15 g/mol

IUPAC Name: this compound

Purity: 95% .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Indazole Core: The indazole structure is synthesized through cyclization reactions involving suitable precursors.

- Bromination: The introduction of the bromine substituent is achieved via electrophilic aromatic substitution.

- Esterification: The final step involves esterification with tert-butyl bromoacetate under basic conditions .

Anticancer Properties

Research has indicated that indazole derivatives exhibit promising anticancer activities. For instance, compounds similar to tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole have shown inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole | HeLa (cervical adenocarcinoma) | 0.87 |

| tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole | A375 (malignant melanoma) | 1.7 |

| tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole | HCT116 (colon carcinoma) | 0.55 |

These values indicate a significant potential for this compound in cancer treatment .

The mechanism by which tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole exerts its biological effects may involve:

- Inhibition of Kinases: Similar compounds have been shown to inhibit various kinases involved in cancer progression.

- Modulation of Cell Cycle Proteins: The compound may affect proteins that regulate the cell cycle, leading to apoptosis in cancer cells .

- Interaction with Poly(ADP-ribose) Polymerases (PARPs): Some derivatives have been identified as selective PARP inhibitors, which are crucial in DNA repair mechanisms and have implications in cancer therapy .

Case Studies

A study focusing on indazole derivatives reported that certain compounds demonstrated selective inhibition of CDK1 and CDK2 kinases with IC50 values in the low nanomolar range. These findings suggest that tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole could similarly influence these pathways .

Another investigation highlighted the compound's potential in inhibiting angiogenesis through VEGFR signaling pathways. This mechanism is particularly relevant for tumor growth and metastasis .

Q & A

Q. What are the common synthetic routes for tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate?

The compound is typically synthesized via copolymerization or multi-step organic reactions. For example, controlled synthesis of structurally related indazole derivatives often involves halogenation (e.g., bromination) at specific positions, followed by protection of reactive groups using tert-butyl carbamate. A tert-butyl group is introduced via carbamate formation under anhydrous conditions, with reagents like di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as DMAP . Flow chemistry methods, such as the Omura-Sharma-Swern oxidation, can enhance reaction efficiency and reproducibility by enabling precise control of reaction parameters (temperature, residence time) .

Q. How is this compound characterized?

Characterization relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H singlet in ¹H NMR) and the bromo substituent (δ ~7.5-8.0 ppm for aromatic protons). Coupling constants in 2D NMR (e.g., COSY, HSQC) resolve diastereotopic protons in the dihydroindazole ring .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the 3-oxo and bromo substituent positions, as demonstrated for analogs like tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₂BrN₂O₃⁺ requires m/z 311.0004) .

Q. What safety protocols are essential when handling this compound?

Laboratory safety must align with SDS guidelines:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste channels .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE is critical for identifying optimal reaction conditions. For example, a three-factor (temperature, reactant stoichiometry, catalyst loading) central composite design can model yield responses. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables, reducing the number of trials needed. In flow chemistry, parameters like residence time and pressure are optimized using response surface methodology, as demonstrated in diphenyldiazomethane synthesis . Post-optimization validation via HPLC ensures reproducibility (e.g., ≥95% purity) .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from impurities or solvent effects. To address this:

- Cross-validate techniques : Compare NMR with X-ray crystallography (e.g., torsion angles in the dihydroindazole ring) .

- Reproduce conditions : Ensure identical solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and calibration standards.

- Advanced MS/MS fragmentation : Use collision-induced dissociation (CID) to distinguish isobaric impurities .

Q. What structural modifications at the 6-bromo position enhance reactivity for downstream applications?

Substituting bromine with other groups (e.g., amino, hydroxy) alters electronic and steric properties. For example:

- Amino derivatives : tert-Butyl 6-amino-1H-indazole-1-carboxylate (CAS 219503-81-8) shows increased nucleophilicity for cross-coupling reactions .

- Hydroxy analogs : tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate (CAS 1337880-58-6) can undergo Mitsunobu reactions to introduce alkyl/aryl groups . Computational modeling (DFT) predicts substitution effects on HOMO-LUMO gaps, guiding rational design .

Q. How does flow chemistry improve scalability compared to batch synthesis?

Flow systems enhance heat/mass transfer and reduce side reactions. For instance:

- Continuous bromination : Precise control of Br₂ addition minimizes over-halogenation .

- In-line purification : Integrated scavenger columns remove excess reagents (e.g., HBr), reducing post-reaction workup . Pilot-scale reactors (e.g., Corning AFR) achieve >90% yield with a throughput of 1 kg/day, as validated for similar tert-butyl-protected heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.